![molecular formula C28H30N2P2 B12908939 2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine CAS No. 105632-78-8](/img/structure/B12908939.png)
2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine is an organophosphorus compound known for its unique structure and versatile applications in various fields of chemistry. This compound features a hydrazine core substituted with diphenylphosphino groups, making it a valuable ligand in coordination chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine typically involves the reaction of diphenylphosphine with a suitable hydrazine derivative. . The reaction conditions often require an inert atmosphere and the use of a base such as sodium hydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield secondary phosphines.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine is widely used in scientific research due to its ability to act as a ligand in coordination chemistry. Its applications include:
Chemistry: Used as a ligand in transition metal complexes for catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that can facilitate various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand with similar coordination properties.
Bis(diphenylphosphinoethyl)phenylphosphine: Another tridentate ligand with comparable applications in catalysis.
Uniqueness
2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine is unique due to its hydrazine core, which imparts distinct reactivity and coordination behavior compared to other phosphine ligands. This uniqueness makes it valuable in specific catalytic applications where traditional ligands may not perform as effectively.
Propiedades
Número CAS |
105632-78-8 |
|---|---|
Fórmula molecular |
C28H30N2P2 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
2-[2,2-bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C28H30N2P2/c1-30(2)29-23-28(31(24-15-7-3-8-16-24)25-17-9-4-10-18-25)32(26-19-11-5-12-20-26)27-21-13-6-14-22-27/h3-22,28-29H,23H2,1-2H3 |
Clave InChI |
AEYAISPYTAVRPR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)NCC(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


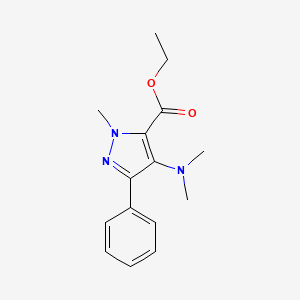

![6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12908870.png)
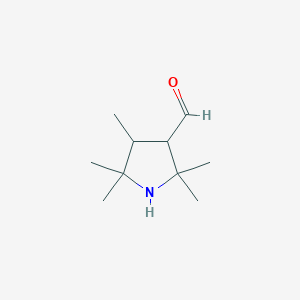
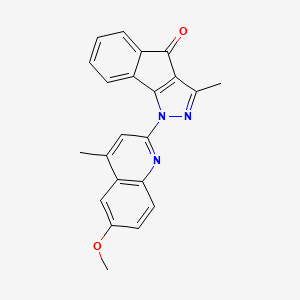


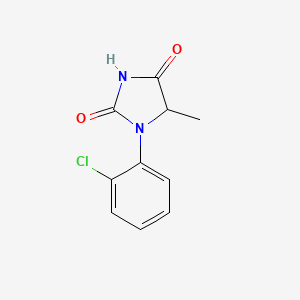
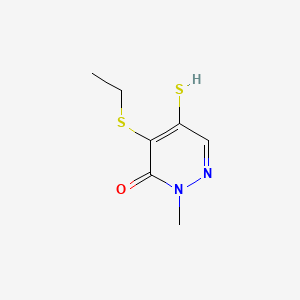
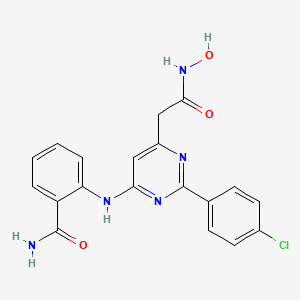
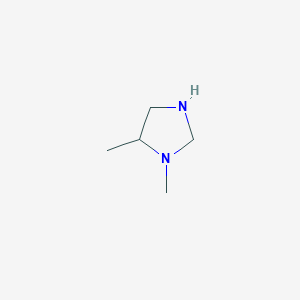
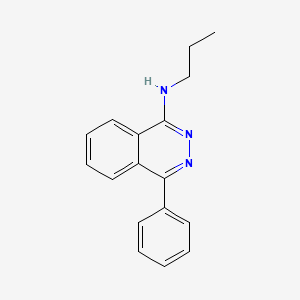
![{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B12908938.png)
![[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium](/img/structure/B12908952.png)
